molecular formula C14H13FN8O2 B15013254 N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide

N'-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide

Cat. No.: B15013254
M. Wt: 344.30 g/mol
InChI Key: CJUUWWYKXNUPNZ-REZTVBANSA-N
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Description

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, triazole, and fluorobenzohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. One common approach involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines or hydrazines .

Scientific Research Applications

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Chemical Research: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-4-methyl-1H-1,2,3-triazol-5-YL]ethylidene]-2-fluorobenzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.

Properties

Molecular Formula

C14H13FN8O2

Molecular Weight

344.30 g/mol

IUPAC Name

N-[(E)-1-[3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]ethylideneamino]-2-fluorobenzamide

InChI

InChI=1S/C14H13FN8O2/c1-7(17-19-14(24)9-5-3-4-6-10(9)15)11-8(2)18-22-23(11)13-12(16)20-25-21-13/h3-6H,1-2H3,(H2,16,20)(H,19,24)/b17-7+

InChI Key

CJUUWWYKXNUPNZ-REZTVBANSA-N

Isomeric SMILES

CC1=C(N(N=N1)C2=NON=C2N)/C(=N/NC(=O)C3=CC=CC=C3F)/C

Canonical SMILES

CC1=C(N(N=N1)C2=NON=C2N)C(=NNC(=O)C3=CC=CC=C3F)C

Origin of Product

United States

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